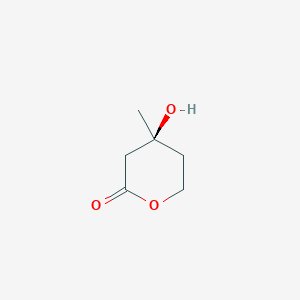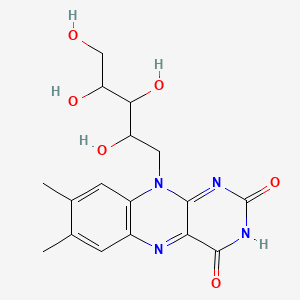
D-glucuronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-glucuronic acid is a glucose derivative with the chemical formula C6H10O7. It is a key component in various biological processes and is found in many plants and animals. This compound is known for its role in detoxification processes in the liver, where it helps in the conjugation and subsequent elimination of toxins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-glucuronic acid can be synthesized through the oxidation of glucose. The primary alcohol group at the sixth carbon of glucose is oxidized to form a carboxylic acid group. This oxidation can be achieved using various oxidizing agents such as nitric acid or enzymatic methods involving glucose oxidase.
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascades, whole cell catalysis, and co-culture systems. These methods leverage the natural metabolic pathways of microorganisms to produce this compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
D-glucuronic acid undergoes several types of chemical reactions, including:
Oxidation: The primary alcohol group is oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced back to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, glucose oxidase.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various reagents depending on the desired functional group.
Major Products
Oxidation: this compound.
Reduction: D-glucose.
Substitution: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
D-glucuronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various complex molecules.
Biology: Plays a crucial role in the detoxification processes in the liver.
Medicine: Used in the treatment of liver diseases and hyperlipidemia. It is also a component of hyaluronic acid, which is used in medical applications for its moisturizing properties.
Industry: Used in the production of cosmetics, food additives, and pharmaceuticals
Wirkmechanismus
D-glucuronic acid exerts its effects primarily through its role in the detoxification process. It conjugates with endogenous and exogenous toxic substances in the liver to form glucuronides, which are more water-soluble and can be easily excreted through urine or sweat. This process involves the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the toxic substances .
Vergleich Mit ähnlichen Verbindungen
D-glucuronic acid is unique compared to other similar compounds due to its specific role in detoxification and its presence in various biological molecules. Similar compounds include:
D-glucose: The precursor to this compound.
D-glucaric acid: Another oxidation product of glucose.
Hyaluronic acid: A polymer that includes this compound as a repeating unit
This compound stands out due to its specific applications in detoxification and its role in forming important biological molecules.
Eigenschaften
CAS-Nummer |
25249-06-3 |
|---|---|
Molekularformel |
C6H10O7 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13) |
InChI-Schlüssel |
IAJILQKETJEXLJ-UHFFFAOYSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Kanonische SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
melting_point |
165.5 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















